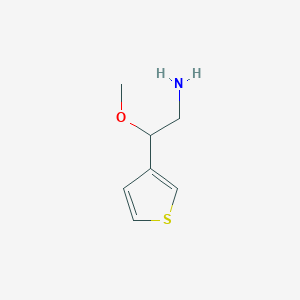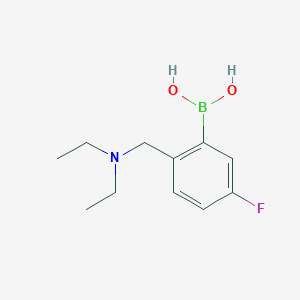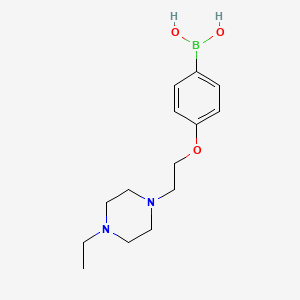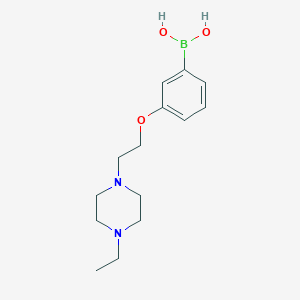
2-((3,3,3-Trifluoropropyl)thio)acetic acid
Descripción general
Descripción
2-((3,3,3-Trifluoropropyl)thio)acetic acid (TFPTA) is an organic compound belonging to the class of sulfur-containing carboxylic acids. It is a colorless liquid with a pungent odor and is miscible in water and most organic solvents. TFPTA is used in various industrial and scientific applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in analytical chemistry and as a catalyst in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
- Researchers have synthesized derivatives of 2-((3,3,3-Trifluoropropyl)thio)acetic acid, particularly focusing on esters of 2-(1,2,4-triazoles-3-iltio)acetic acids. These compounds show potential for various biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. They also serve as intermediates in the synthesis of other chemical structures (Salionov, 2015).
Synthesis of 3,3,3-Trifluoropropene Oxide
- A synthesis method involving the bromination of 3,3,3-trifluoropropene and subsequent treatment with acetic acid has been developed to produce 3,3,3-trifluoropropene oxide, a derivative of 2-((3,3,3-Trifluoropropyl)thio)acetic acid. This method yields 2-bromo-3,3,3-trifluoropropyl acetate, which is then hydrolyzed and cyclized to form the final product (Ramachandran & Padiya, 2007).
Photoaffinity Labeling Applications
- 2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane and phosgene, is used for photoaffinity labeling of enzymes. This derivative demonstrates less rearrangement during photolysis compared to other diazoacyl reagents, making it a promising tool for studying protein interactions (Chowdhry, Vaughan, & Westheimer, 1976).
Anti-Inflammatory and Analgesic Applications
- Synthesis of certain derivatives of 2-((3,3,3-Trifluoropropyl)thio)acetic acid has led to compounds with significant anti-inflammatory and analgesic activities. These findings are instrumental in developing new therapeutic agents (Hunashal et al., 2014).
Antimicrobial Activity
- Research on the antimicrobial activity of 2-((3,3,3-Trifluoropropyl)thio)acetic acid derivatives has shown effectiveness against strains like E. coli and Salmonella typhymurium. Such studies are crucial for discovering new antimicrobial substances (Shcherbyna et al., 2016).
Photoinitiated Free Radical Polymerization
- A study on thioxanthone thioacetic acid, a derivative of 2-((3,3,3-Trifluoropropyl)thio)acetic acid, explores its use as a photoinitiator in free radical polymerization. This research contributes to advancements in polymer chemistry (Aydın et al., 2005).
Flotation Separation in Mining
- A novel compound based on 2-((3,3,3-Trifluoropropyl)thio)acetic acid has been synthesized for use in the flotation separation of molybdenite from galena. This application is significant in mineral processing and mining industries (Yin et al., 2017).
Propiedades
IUPAC Name |
2-(3,3,3-trifluoropropylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c6-5(7,8)1-2-11-3-4(9)10/h1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMLMWKTDBCIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,3,3-Trifluoropropyl)thio)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















